2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide
Description
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS/c1-9-5-12(15(16,17)18)23(22-9)14-21-11(8-25-14)13(24)20-7-10-3-2-4-19-6-10/h2-6,8H,7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIGFOHSRIQWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones . The final step often involves coupling the pyrazole and thiazole intermediates with the pyridine moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a family of pyrazole-thiazole carboxamides, which vary primarily in the substituents on the carboxamide group and pyrazole/thiazole rings. Below is a comparative analysis of structurally related analogs:
Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Solubility: The target compound’s 3-pyridinylmethyl group may confer better aqueous solubility compared to purely aromatic substituents (e.g., 2-phenoxyphenyl in ). However, analogs with 2-methoxybenzyl () or 2-pyridinylmethyl () groups balance lipophilicity and polarity differently. The trifluoromethyl group on the pyrazole ring (common across analogs) enhances metabolic resistance but increases molecular weight and hydrophobicity.
Synthetic Accessibility: The N-(2-phenoxyphenyl) analog () and N-(2-methoxybenzyl) analog () likely follow similar alkylation pathways (). In contrast, the N-[3-(trifluoromethyl)benzyl] analog () may require transition metal catalysis (e.g., CuI in ).
Electron-donating groups (e.g., methoxy in ) may alter electronic distribution, influencing receptor interactions.
Data Gaps and Research Needs
- No explicit biological data (e.g., IC50, binding affinities) are available in the provided evidence.
- Comparative pharmacokinetic studies (e.g., logP, metabolic stability) are needed to quantify substituent effects.
Activité Biologique
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide (CAS No. 956754-10-2) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C14H10F3N5OS
- Molecular Weight : 353.32 g/mol
Antioxidant Activity
Recent studies have assessed the antioxidant potential of compounds containing similar structural motifs to our compound of interest. For example, a study evaluated various thiazole and pyrazole derivatives using the DPPH scavenging assay, revealing significant antioxidant activities with IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL . Although specific data on our compound's antioxidant activity is limited, its structural similarities suggest it may exhibit comparable effects.
Anti-inflammatory Effects
Compounds with thiazole and pyrazole moieties have been reported to demonstrate anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the pyridine ring in our compound may enhance its interaction with biological targets related to inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this one. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, potentially enhancing biological activity . Additionally, the thiazole and pyrazole rings contribute to the overall pharmacological profile by facilitating interactions with various biological targets.
Case Studies
- Antioxidant Studies : In a comparative study of heterocyclic compounds, derivatives with similar structures were shown to possess significant antioxidant capabilities. For instance, compounds derived from 1H-pyrazole exhibited IC50 values indicating strong radical scavenging activity .
- Therapeutic Applications : The compound's structural components suggest potential applications in treating conditions linked to oxidative stress and inflammation. Research into related compounds has indicated effectiveness against diseases such as cancer and neurodegenerative disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Pyrazole derivative | 4.67 | Antioxidant |
| Compound B | Thiazole derivative | 20.56 | Antioxidant |
| Compound C | Similar thiazole-pyrazole | 15.89 | Anti-inflammatory |
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
Methodological Answer: The compound’s synthesis involves multi-step processes, including cyclocondensation and coupling reactions. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives (as in structurally analogous pyrazole-carboxylic acid synthesis) .
- Step 2: Thiazole ring formation using K₂CO₃ in DMF as a base, with RCH₂Cl as a coupling agent (similar to methods in thiazole-triazole hybrid synthesis) .
- Step 3: Amide bond formation between the thiazole-carboxylic acid and 3-pyridinylmethylamine, facilitated by coupling agents like EDCI or HOBt.
Key Variables:
- Solvent: DMF or THF enhances solubility of polar intermediates .
- Catalyst: K₂CO₃ improves nucleophilic substitution efficiency in thiazole formation .
- Purity Control: Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final product .
Q. How can structural characterization (NMR, IR, MS) resolve ambiguities in the compound’s regiochemistry?
Methodological Answer:
- ¹H NMR: Distinct signals for pyrazole protons (δ 6.8–7.5 ppm) and thiazole protons (δ 8.0–8.5 ppm) confirm substitution patterns. Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ -60 to -70 ppm .
- IR: Amide C=O stretches (~1650 cm⁻¹) and pyrazole/thiazole ring vibrations (1500–1600 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]⁺) from fragmentation products, ensuring molecular formula accuracy .
Q. What substituent effects (e.g., methyl, trifluoromethyl) influence the compound’s reactivity in downstream modifications?
Methodological Answer:
- Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, altering nucleophilic attack sites .
- 3-Methyl on Pyrazole: Steric hindrance may reduce coupling efficiency with bulky reagents .
- 3-Pyridinylmethyl: Increases solubility in polar solvents and potential for hydrogen bonding in target interactions .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s binding affinity to biological targets (e.g., kinases)?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., p38 MAPK) due to the compound’s heterocyclic scaffold .
- Docking Workflow:
- Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
- Perform flexible docking (e.g., AutoDock Vina) to account for side-chain mobility.
- Validate poses using MD simulations (GROMACS) to assess binding stability .
- Key Metrics: Binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Lys53 in kinases) .
Q. What strategies mitigate challenges in synthesizing fluorinated pyrazole-thiazole hybrids (e.g., handling moisture-sensitive intermediates)?
Methodological Answer:
- Fluorinated Intermediate Stability: Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) during CF₃ group incorporation .
- Purification: Avoid aqueous workups for trifluoromethyl-containing intermediates; opt for flash chromatography or recrystallization .
- Analytical Validation: Monitor reaction progress via TLC (silica GF₂₅₄) with UV visualization at 254 nm .
Q. How do contradictory bioactivity data (e.g., IC₅₀ variability) arise across assays, and how can they be reconciled?
Methodological Answer:
- Source of Variability:
- Assay Conditions: Differences in pH, ionic strength, or ATP concentration (for kinase assays) .
- Cell Line Variability: Metabolic enzyme expression levels (e.g., CYP450) affect prodrug activation .
- Mitigation Strategies:
- Standardize assay protocols (e.g., Eurofins Panlabs Kinase Profile).
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Validate results using orthogonal methods (e.g., SPR for binding affinity) .
Q. What reaction engineering principles optimize scalability for multi-step syntheses (e.g., continuous flow vs. batch)?
Methodological Answer:
- Batch Reactors: Suitable for small-scale (<100 mg) synthesis with temperature-sensitive steps (e.g., -78°C lithiations) .
- Continuous Flow: Enhances yield for exothermic reactions (e.g., amide couplings) via precise temperature/residence time control .
- Process Analytical Technology (PAT): Implement inline FTIR or HPLC to monitor intermediates in real time .
Q. How can green chemistry approaches (e.g., solvent substitution, catalysis) reduce environmental impact in synthesis?
Methodological Answer:
- Solvent Replacement: Replace DMF with Cyrene™ (a biosourced solvent) for amide couplings, reducing toxicity .
- Catalysis: Use immobilized lipases (e.g., CAL-B) for enantioselective modifications, avoiding heavy-metal catalysts .
- Waste Minimization: Employ telescoped synthesis (no intermediate isolation) for steps with >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
